VAP-1/SSAO Enzyme Inhibition: Superior Potency Against Human Target vs. Reference Inhibitor
In a direct comparison of enzyme inhibition potency against human Vascular Adhesion Protein-1 (VAP-1/SSAO), (3R,4S)-1-Benzyl-4-(4-chlorophenyl)pyrrolidin-3-amine demonstrates significantly higher inhibitory activity than a structurally related comparator. The target compound exhibits an IC50 of 32 nM, whereas a close analog, BDBM50427008, shows a 7.2-fold lower potency with an IC50 of 230 nM against the same human enzyme under comparable assay conditions [1][2].
| Evidence Dimension | Inhibitory potency (IC50) against human VAP-1/SSAO enzyme |
|---|---|
| Target Compound Data | IC50 = 32 nM |
| Comparator Or Baseline | BDBM50427008 (a structurally related VAP-1 inhibitor) |
| Quantified Difference | Target compound is 7.2-fold more potent (32 nM vs 230 nM) |
| Conditions | Human VAP-1 enzyme assay, using 14C-benzylamine as substrate, 25°C |
Why This Matters
Higher potency translates to lower required doses in cellular and in vivo models, reducing off-target effects and improving experimental signal-to-noise in VAP-1-related studies.
- [1] BindingDB. BDBM128993 US8802679, 69. Affinity Data for (3R,4S)-1-Benzyl-4-(4-chlorophenyl)pyrrolidin-3-amine. IC50: 32 nM (Human VAP-1). https://bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=128993. View Source
- [2] BindingDB. BDBM50427008 CHEMBL2326864. Affinity Data for comparator. IC50: 230 nM (Human VAP-1). http://ww.w.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50427008. View Source
